molecular formula C25H19N3OS2 B10883083 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B10883083
M. Wt: 441.6 g/mol
InChI Key: NVMDPAXNVMESQJ-UHFFFAOYSA-N
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Description

2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound that features a combination of pyrimidine and phenothiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and phenothiazine intermediates, followed by their coupling through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency and minimize waste, with stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the sulfanyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenylpyrimidin-2-amine: A related pyrimidine derivative with similar structural features.

    2-(4-Methylsulfonylphenyl) indole derivatives: Compounds with similar functional groups and potential biological activities.

Uniqueness

2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is unique due to its combination of pyrimidine and phenothiazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H19N3OS2

Molecular Weight

441.6 g/mol

IUPAC Name

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C25H19N3OS2/c1-17-15-19(18-9-3-2-4-10-18)27-25(26-17)30-16-24(29)28-20-11-5-7-13-22(20)31-23-14-8-6-12-21(23)28/h2-15H,16H2,1H3

InChI Key

NVMDPAXNVMESQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

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